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Introduction
UMB298 is a selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300,

which are highly homologous histone acetyltransferases that play a critical role in the regulation

of gene transcription. By targeting these key epigenetic regulators, UMB298 has emerged as a

promising anti-cancer agent. Dysregulation of CBP/p300 activity is implicated in various

malignancies, making UMB298 a subject of intense research for its therapeutic potential.

These application notes provide detailed protocols for assessing the effects of UMB298 on cell

viability, apoptosis, and cell cycle progression.

Data Presentation
The following tables summarize representative quantitative data on the effects of UMB298 on

various cancer cell lines. This data is illustrative and based on the known activity of selective

CBP/p300 bromodomain inhibitors. Actual results may vary depending on the cell line and

experimental conditions.

Table 1: Cell Viability (IC50) of UMB298 in Various Cancer Cell Lines
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Cell Line Cancer Type Assay
Incubation
Time (hours)

IC50 (µM)

MOLM-13
Acute Myeloid

Leukemia
MTT 72 0.5

MV4-11
Acute Myeloid

Leukemia
MTT 72 1.2

HeLa Cervical Cancer Resazurin 48 5.8

A549 Lung Cancer Resazurin 48 10.2

PC-3 Prostate Cancer MTT 72 8.5

MCF-7 Breast Cancer MTT 72 12.1

Table 2: Apoptosis Analysis by Annexin V/PI Staining after UMB298 Treatment (72 hours)

Cell Line
UMB298
Concentration
(µM)

Viable Cells
(%)

Early
Apoptotic
Cells (%)

Late
Apoptotic/Necr
otic Cells (%)

MOLM-13 0 (Control) 95.2 ± 2.1 2.5 ± 0.8 2.3 ± 0.5

1 60.8 ± 3.5 25.1 ± 2.2 14.1 ± 1.9

5 25.4 ± 2.8 48.7 ± 4.1 25.9 ± 3.3

MV4-11 0 (Control) 96.1 ± 1.8 2.1 ± 0.6 1.8 ± 0.4

2 55.3 ± 4.2 30.5 ± 3.1 14.2 ± 2.5

10 20.7 ± 3.1 55.2 ± 5.3 24.1 ± 4.2

Table 3: Cell Cycle Analysis by Flow Cytometry after UMB298 Treatment (48 hours)
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Cell Line
UMB298
Concentration
(µM)

G0/G1 Phase
(%)

S Phase (%)
G2/M Phase
(%)

MOLM-13 0 (Control) 45.3 ± 3.1 35.2 ± 2.5 19.5 ± 1.8

1 68.1 ± 4.2 18.5 ± 2.1 13.4 ± 1.5

5 75.6 ± 5.5 10.2 ± 1.8 14.2 ± 2.3

HeLa 0 (Control) 50.2 ± 3.5 30.1 ± 2.8 19.7 ± 2.1

5 65.4 ± 4.8 20.3 ± 2.4 14.3 ± 1.9

10 72.8 ± 5.1 12.9 ± 1.9 14.3 ± 2.0

Table 4: Caspase-3/7 Activity Assay after UMB298 Treatment (48 hours)

Cell Line
UMB298 Concentration
(µM)

Fold Increase in Caspase-
3/7 Activity (vs. Control)

MOLM-13 1 2.8 ± 0.4

5 5.2 ± 0.7

MV4-11 2 3.1 ± 0.5

10 6.5 ± 0.9

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of UMB298 on cell proliferation and viability.[1][2][3][4][5]

Materials:

Cancer cell lines of interest

UMB298 (dissolved in DMSO)
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Complete cell culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium and incubate for 24 hours.

Prepare serial dilutions of UMB298 in complete medium.

Remove the medium from the wells and add 100 µL of the UMB298 dilutions. Include a

vehicle control (DMSO) and a no-treatment control.

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control and determine the

IC50 value.

Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following UMB298
treatment using flow cytometry.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b8180657?utm_src=pdf-body
https://www.benchchem.com/product/b8180657?utm_src=pdf-body
https://www.benchchem.com/product/b8180657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer cell lines of interest

UMB298 (dissolved in DMSO)

6-well plates

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with various concentrations of UMB298 for the desired

time.

Harvest the cells (including floating cells) and wash with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-

negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic

cells are both Annexin V- and PI-positive.

Cell Cycle Analysis
This protocol determines the effect of UMB298 on cell cycle progression.

Materials:

Cancer cell lines of interest
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UMB298 (dissolved in DMSO)

6-well plates

Cold 70% ethanol

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with UMB298 for the desired time.

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.

Incubate the fixed cells at -20°C for at least 2 hours.

Wash the cells with PBS and resuspend in PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S,

and G2/M phases.

Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, key mediators of

apoptosis.

Materials:

Cancer cell lines of interest

UMB298 (dissolved in DMSO)

White-walled 96-well plates

Caspase-Glo® 3/7 Assay Kit (Promega)
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Luminometer

Procedure:

Seed cells in a white-walled 96-well plate and treat with UMB298.

After the desired incubation time, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

Mix the contents by gentle shaking for 30 seconds.

Incubate at room temperature for 1 to 3 hours.

Measure the luminescence using a luminometer. The luminescent signal is proportional to

the amount of caspase activity.
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Experimental workflow for assessing UMB298 effects.
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Signaling pathway of UMB298-mediated effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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